molecular formula C11H10N4O3 B7850183 3-(1,3-benzodioxol-5-ylmethylamino)-2H-1,2,4-triazin-5-one

3-(1,3-benzodioxol-5-ylmethylamino)-2H-1,2,4-triazin-5-one

Cat. No.: B7850183
M. Wt: 246.22 g/mol
InChI Key: LWJCACSONBBVSG-UHFFFAOYSA-N
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Description

The compound with the identifier “3-(1,3-benzodioxol-5-ylmethylamino)-2H-1,2,4-triazin-5-one” is a chemical entity listed in the PubChem database. This compound is known for its unique properties and potential applications in various scientific fields. It is essential to understand its synthesis, reactions, applications, and mechanisms to fully appreciate its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-ylmethylamino)-2H-1,2,4-triazin-5-one involves specific reaction conditions and reagents. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and analysis of small molecules . This technique ensures the purity and accuracy of the compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using advanced techniques to ensure high yield and purity. The exact methods may vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-ylmethylamino)-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, reduction may yield alcohols, and substitution may result in various derivatives of the original compound .

Scientific Research Applications

3-(1,3-benzodioxol-5-ylmethylamino)-2H-1,2,4-triazin-5-one has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylmethylamino)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1,3-benzodioxol-5-ylmethylamino)-2H-1,2,4-triazin-5-one include other small molecules with comparable structures and properties. Examples include:

Uniqueness

What sets this compound apart from these similar compounds is its specific chemical structure and the unique reactions it undergoes. This uniqueness makes it valuable for particular applications where other compounds may not be as effective.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Understanding its synthesis, reactions, applications, and mechanisms is crucial for leveraging its full potential in research and industry.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylamino)-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c16-10-5-13-15-11(14-10)12-4-7-1-2-8-9(3-7)18-6-17-8/h1-3,5H,4,6H2,(H2,12,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJCACSONBBVSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC(=O)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC(=O)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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